

Spectroscopic Analysis of 4-tert-butylbenzyl bromide: A Technical Guide

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Compound of Interest		
Compound Name:	4-tert-Butylbenzyl bromide	
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This guide provides a comprehensive overview of the spectroscopic data for **4-tert-butylbenzyl bromide**, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **4-tert-butylbenzyl bromide**.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.35	Doublet	2H	Ar-H (ortho to CH ₂ Br)
~7.25	Doublet	2H	Ar-H (ortho to C(CH ₃) ₃)
~4.50	Singlet	2H	-CH₂Br
~1.30	Singlet	9H	-C(CH3)3



Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.

Table 2: 13C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment	
~151	Ar-C (quaternary, attached to C(CH₃)₃)	
~135	Ar-C (quaternary, attached to CH₂Br)	
~129	Ar-CH (ortho to CH ₂ Br)	
~126	Ar-CH (ortho to C(CH ₃) ₃)	
~35	-C(CH₃)₃ (quaternary)	
~34	-CH₂Br	
~31	-C(CH3)3	

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.

Table 3: IR Spectroscopic Data

Wavenumber (cm ^{−1})	Intensity	Assignment
~3000-2850	Strong	C-H stretch (alkyl)
~1610	Medium	C=C stretch (aromatic)
~1510	Medium	C=C stretch (aromatic)
~1270	Strong	C-H bend (tert-butyl)
~820	Strong	C-H bend (para-disubstituted aromatic)
~680	Medium-Strong	C-Br stretch



Note: These are typical absorption frequencies for the functional groups present in the molecule.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
226/228	~10	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
147	100	[M - Br]+ (Base Peak)
132	~40	[M - Br - CH₃] ⁺
117	~60	[C ₉ H ₁₃] ⁺
91	~30	[C ₇ H ₇]+ (Tropylium ion)
57	~50	[C ₄ H ₉] ⁺ (tert-butyl cation)

Data is interpreted from the NIST Mass Spectrum of p-tert-butylbenzyl bromide.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-tert-butylbenzyl bromide** (approximately 10-20 mg) is prepared in a deuterated solvent (typically chloroform-d, CDCl₃, ~0.7 mL) and transferred to a 5 mm NMR tube. The spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

For ¹H NMR, the spectral width is set to approximately 12 ppm, centered around 6 ppm. A sufficient number of scans (typically 8 to 16) are acquired to obtain a good signal-to-noise ratio. The free induction decay (FID) is processed with a line broadening factor of 0.3 Hz and Fourier transformed.







For ¹³C NMR, a spectral width of about 220 ppm is used. A larger number of scans (typically 128 or more) is necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

2.2 Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like **4-tert-butylbenzyl bromide**, a small drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal. The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

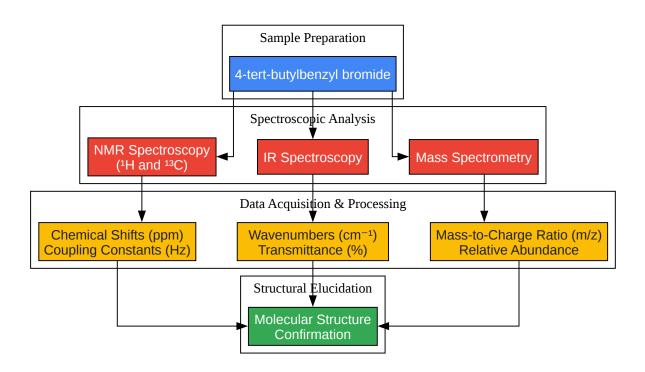
2.3 Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with electron ionization (EI) as the ionization method. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for pure samples. In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-tert-butylbenzyl bromide**.





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Caption: Workflow for Spectroscopic Analysis of 4-tert-butylbenzyl bromide.

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